1-cyclohexyl-3-ethylthiourea

Catalog No.
S6435330
CAS No.
32900-12-2
M.F
C9H18N2S
M. Wt
186.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-cyclohexyl-3-ethylthiourea

CAS Number

32900-12-2

Product Name

1-cyclohexyl-3-ethylthiourea

IUPAC Name

1-cyclohexyl-3-ethylthiourea

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

InChI

InChI=1S/C9H18N2S/c1-2-10-9(12)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,11,12)

InChI Key

PSDFTJOTDVXMLP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1CCCCC1

1-Cyclohexyl-3-ethylthiourea is an organic compound with the molecular formula C₉H₁₈N₂S. It features a thiourea functional group, characterized by the presence of a sulfur atom bonded to two nitrogen atoms and a carbon atom. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity and ability to interact with various biological targets.

, primarily due to the reactivity of the thiourea group. Key reactions include:

  • Nucleophilic Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, allowing the introduction of various substituents.
  • Condensation Reactions: It can react with aldehydes or ketones to form thiazolidinones, which are important in medicinal chemistry.
  • Decomposition: Under certain conditions, it may decompose to yield urea derivatives and other products.

These reactions highlight the versatility of 1-cyclohexyl-3-ethylthiourea in synthetic organic chemistry .

1-Cyclohexyl-3-ethylthiourea exhibits significant biological activity, particularly in pharmacological contexts. Research indicates that compounds containing thiourea groups can demonstrate:

  • Anticancer Properties: Various derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents

    The applications of 1-cyclohexyl-3-ethylthiourea span various fields:

    • Medicinal Chemistry: Due to its biological activity, it is explored as a lead compound for developing new pharmaceuticals.
    • Agricultural Chemistry: Its potential use as a pesticide or herbicide has been investigated, leveraging its reactivity with biological systems.
    • Material Science: Thioureas are also studied for their properties in polymer chemistry and as additives in various formulations.

The synthesis of 1-cyclohexyl-3-ethylthiourea typically involves the following methods:

  • Condensation Reaction: The most common method is the reaction between ethyl isothiocyanate and cyclohexylamine. This reaction proceeds under mild conditions and yields 1-cyclohexyl-3-ethylthiourea as a product.
  • Alternative Routes: Other methods may involve the use of thiourea and appropriate alkylating agents to introduce cyclohexyl and ethyl groups .

Interaction studies involving 1-cyclohexyl-3-ethylthiourea focus on its binding affinity and efficacy against specific biological targets. Notable findings include:

Explore Compound Types